molecular formula C9H7ClN2O3 B13923086 Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B13923086
M. Wt: 226.61 g/mol
InChI Key: NEICVPHQAWTKOV-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with a methyl ester and a chloro substituent. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with a chloroacetyl chloride in the presence of a base can lead to the formation of the desired pyrrolopyridine core. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds.

Scientific Research Applications

Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-4-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is unique due to its specific structural features and the presence of both a chloro substituent and a methyl ester group. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

methyl 6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H7ClN2O3/c1-15-9(14)7-5-3-11-8(13)4(5)2-6(10)12-7/h2H,3H2,1H3,(H,11,13)

InChI Key

NEICVPHQAWTKOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNC(=O)C2=CC(=N1)Cl

Origin of Product

United States

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